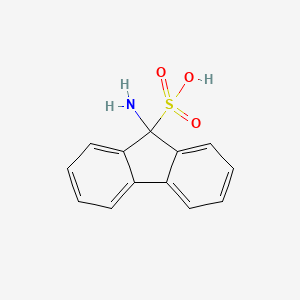

9-Amino-9H-fluorene-9-sulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Amino-9H-fluorene-9-sulfonic acid is a chemical compound that belongs to the fluorene family It is characterized by the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 9-Amino-9H-fluorene-9-sulfonic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Amino-9H-fluorene-9-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The sulfonic acid group can be reduced to a sulfonamide.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.

Major Products Formed

Oxidation: Nitro-9H-fluorene-9-sulfonic acid.

Reduction: 9-Amino-9H-fluorene-9-sulfonamide.

Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

9-Amino-9H-fluorene-9-sulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 9-Amino-9H-fluorene-9-sulfonic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes and other proteins, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

9-Fluorenone: Lacks the amino and sulfonic acid groups, making it less reactive in certain chemical reactions.

9,9-Bis(4-hydroxyphenyl)fluorene: Contains hydroxyl groups instead of amino and sulfonic acid groups, leading to different chemical properties and applications.

9H-Fluorene-9-yl urea:

Uniqueness

9-Amino-9H-fluorene-9-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which provide a combination of reactivity and solubility that is not found in other fluorene derivatives. This makes it particularly valuable in applications requiring both hydrophilic and hydrophobic interactions.

Biological Activity

9-Amino-9H-fluorene-9-sulfonic acid (AFSA) is a compound derived from fluorene, a polycyclic aromatic hydrocarbon. This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that explore the biological activity of AFSA, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

AFSA has a unique chemical structure characterized by an amino group and a sulfonic acid group attached to a fluorene backbone. This structure is crucial for its biological activity.

- Molecular Formula : C13H11N1O3S

- Molecular Weight : 253.30 g/mol

Antimicrobial Activity

AFSA has been evaluated for its antimicrobial properties against various bacterial strains. A study reported that AFSA exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of AFSA

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results suggest that AFSA could be developed as a potential antimicrobial agent, especially in treating infections caused by resistant strains.

Anticancer Activity

AFSA has also shown promise in anticancer research. It has been tested against several cancer cell lines, including breast (MDA-MB-231) and lung (A549) carcinoma cells. The compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells.

Table 2: Anticancer Activity of AFSA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 25 | Induction of apoptosis |

| A549 | 30 | Cell cycle arrest |

The mechanism behind the anticancer activity involves the activation of caspases and the upregulation of pro-apoptotic proteins, which are critical for programmed cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study investigated the effect of AFSA on multidrug-resistant strains of bacteria. The results indicated that AFSA not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapy. -

Cancer Cell Line Study :

Another research focused on the effects of AFSA on human lung carcinoma cells. The study found that treatment with AFSA resulted in significant reductions in cell viability and induced apoptosis through mitochondrial pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between AFSA and various biological targets. These studies reveal that AFSA binds effectively to enzymes involved in bacterial metabolism and cancer cell proliferation.

Table 3: Docking Scores for AFSA with Biological Targets

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| Dihydrofolate reductase | -7.5 |

| Proteasome | -8.0 |

These findings indicate that AFSA could serve as a lead compound for developing new therapeutic agents targeting these enzymes.

Properties

CAS No. |

6942-40-1 |

|---|---|

Molecular Formula |

C13H11NO3S |

Molecular Weight |

261.30 g/mol |

IUPAC Name |

9-aminofluorene-9-sulfonic acid |

InChI |

InChI=1S/C13H11NO3S/c14-13(18(15,16)17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,14H2,(H,15,16,17) |

InChI Key |

OPHNIIKIKYDSBC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(N)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.